4-acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

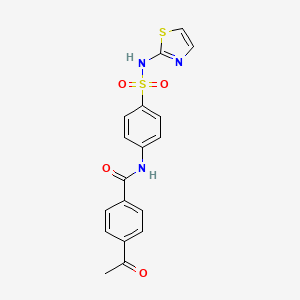

4-acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a benzamide moiety. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: This can be achieved by reacting α-haloketones with thiourea under basic conditions.

Sulfonamide Formation: The thiazole derivative is then reacted with sulfonyl chlorides in the presence of a base to form the sulfonamide group.

Benzamide Formation: The final step involves the acylation of the sulfonamide derivative with 4-acetylbenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole and benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the importance of thiazolidin-4-one derivatives, which include compounds similar to 4-acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide, in developing novel anticancer agents. The thiazole moiety is known for its ability to interact with biological targets, making it a valuable scaffold in drug design. Research indicates that thiazolidinone derivatives exhibit significant anticancer activities by inhibiting various enzymes and affecting cell proliferation pathways .

Key Findings:

- Thiazolidin-4-one derivatives have been shown to inhibit cancer cell lines effectively.

- These compounds can serve as multi-target enzyme inhibitors, which is crucial for overcoming drug resistance in cancer therapy .

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of key enzymes involved in various biological processes. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme that plays a significant role in neurotransmission and is a target for Alzheimer's disease treatment. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .

Enzyme Inhibition Studies:

- In vitro studies demonstrated that compounds related to this compound exhibit varying degrees of AChE inhibition.

- Molecular docking studies suggest strong binding affinities between these compounds and the active site of AChE, indicating their potential as therapeutic agents for neurodegenerative disorders .

Antimicrobial Activity

The antimicrobial properties of thiazole-containing compounds have been well-documented. The sulfonamide group present in this compound contributes to its effectiveness against a range of bacterial strains. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, making them valuable in treating bacterial infections .

Antimicrobial Studies:

- Laboratory tests have shown that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- The mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria .

Structural Activity Relationship (SAR)

Understanding the structural activity relationship (SAR) is essential for optimizing the efficacy of compounds like this compound. Modifications to the thiazole or sulfonamide groups can enhance biological activity and selectivity towards specific targets.

SAR Insights:

Wirkmechanismus

The mechanism of action of 4-acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting enzymes involved in the biosynthesis of peptidoglycan.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the disruption of DNA synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.

N-(5-acetyl-4-methylthiazol-2-yl)arylamide: Exhibits significant anticancer activity.

Uniqueness

4-acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is unique due to its combined thiazole and sulfonamide moieties, which contribute to its broad spectrum of biological activities. Its structural complexity allows for diverse chemical modifications, enhancing its potential as a lead compound in drug development.

Biologische Aktivität

4-acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide, a compound featuring a thiazole moiety and a sulfamoyl group, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The compound exhibits biological activity primarily through the inhibition of carbonic anhydrase (CA) isoforms, which are crucial for maintaining acid-base balance in tissues and play roles in tumor progression. The thiazole and sulfamoyl groups enhance its interaction with these enzymes, leading to significant inhibitory effects.

Enzyme Inhibition

Research has demonstrated that this compound exhibits potent inhibitory activity against various carbonic anhydrase isoforms. The inhibition constants (IC50 values) for different isoforms are summarized in the following table:

The compound's selectivity is noteworthy, particularly against hCA IX, which is associated with tumor cells.

Antitumor Activity

In vitro studies have shown that compounds similar to this compound exhibit significant antitumor effects across various cancer cell lines. For instance, derivatives demonstrated growth inhibition (GI50) values ranging from 0.20−2.58μM against the National Cancer Institute's 60 human cancer cell lines panel .

Case Studies

- Case Study on Tumor Microenvironment : A study indicated that compounds from the same class increased the pH of the tumor microenvironment, potentially enhancing the efficacy of concurrent therapies . This effect is attributed to the inhibition of CA IX, which is often overexpressed in tumors.

- Toxicity Assessments : Toxicological evaluations revealed that while the compound exhibits potent antitumor activity, it is significantly less toxic to normal fibroblast cells compared to cancerous cells, indicating a favorable therapeutic index .

Eigenschaften

IUPAC Name |

4-acetyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S2/c1-12(22)13-2-4-14(5-3-13)17(23)20-15-6-8-16(9-7-15)27(24,25)21-18-19-10-11-26-18/h2-11H,1H3,(H,19,21)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVGYMYJXJMNJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.